5-Formyltetrahydropteroic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQLECJFFZOOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-43-3 | |
| Record name | 5-Formyltetrahydropteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-formyltetrahydropteroic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-FORMYLTETRAHYDROPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FW7ZL9BTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 5 Formyltetrahydropteroic Acid
De Novo Synthesis Pathways for 5-Formyltetrahydropteroic Acid
The de novo synthesis of this compound can be approached through various chemical strategies, primarily involving formylation and hydrogenation steps. The sequence and specificity of these reactions are crucial for achieving the desired product with high purity and yield.
Formylation and Hydrogenation Strategies
The synthesis of this compound can be accomplished by two main sequences: the hydrogenation of a pteroic acid derivative followed by formylation, or the formylation of a precursor followed by hydrogenation. One established method involves the catalytic hydrogenation of pteroylglutamic acid (folic acid) in formic acid using a platinum oxide catalyst. This process is followed by treatment with acetic anhydride (B1165640), leading to a mixture of polyformylated 5,6,7,8-tetrahydrofolic acids. Subsequent mild alkaline hydrolysis selectively cleaves the formyl groups at positions other than N5, yielding 5-formyl-5,6,7,8-tetrahydrofolic acid. scilit.com
Alternatively, the hydrogenation step can precede formylation. For instance, 5,6,7,8-tetrahydrofolic acid can be formylated at the 2-, 5-, and 10-positions. Mild hydrolysis can then be used to remove the more labile 2- and 10-formyl groups, leaving the stable 5-formyl derivative. scilit.com The choice of catalyst for hydrogenation is critical, with options including platinum oxide and ruthenium-triphos complexes, which have shown high efficiency in the hydrogenation of carboxylic acid derivatives. nih.gov
A summary of key reagents in these strategies is presented below:
| Reagent | Role in Synthesis | Reference |
|---|---|---|
| Pteroylglutamic Acid | Starting material for hydrogenation and formylation | scilit.com |
| Platinum Oxide | Catalyst for hydrogenation | scilit.com |
| Formic Acid | Formyl group donor and solvent | scilit.com |
| Acetic Anhydride | Formylating agent | scilit.com |
| Sodium Hydroxide (B78521) | Used for selective hydrolysis | scilit.com |
Regioselective Formylation Processes
Achieving regioselective formylation at the N5 position of the tetrahydropteridine ring is a significant challenge in the synthesis of this compound and its derivatives. A highly effective method for this purpose involves the use of imidazole-based formylating reagents. google.com Specifically, N-formyl-imidazole or a combination of 1,1'-carbonyldiimidazole (B1668759) (CDI) and formic acid in an aprotic solvent like N,N-dimethylformamide allows for the highly specific formylation of the N5-position. google.com
This process offers several advantages, including high yields, rapid reaction times, and, crucially, the preservation of the enantiomeric purity of the starting material. google.com The reaction is typically conducted under an inert atmosphere to prevent oxidation of the labile tetrahydropteridine ring system. google.com The product can be readily purified by precipitation. google.com
| Reagent | Function | Solvent | Key Advantage | Reference |
| N-formyl-imidazole | Regioselective N5-formylating agent | N,N-dimethylformamide | High specificity, preserves enantiomeric purity | google.com |
| 1,1'-Carbonyldiimidazole (CDI) and Formic Acid | In-situ generation of N-formyl-imidazole for N5-formylation | N,N-dimethylformamide | High specificity, preserves enantiomeric purity | google.com |
Stereoselective Synthesis of C6-Stereoisomers
The biological activity of many folate derivatives is dependent on the stereochemistry at the C6 position of the pteridine (B1203161) ring. Therefore, stereoselective synthesis of C6-stereoisomers of this compound is of great importance. A method has been developed for the stereospecific synthesis of 6-monosubstituted tetrahydropteridine C6-stereoisomers, which can be applied to the synthesis of (6S)-tetrahydrofolic acid. google.com
This process starts with chiral N1-protected vicinal diamines derived from amino acids. These are condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. Following reduction of the nitro group and deprotection of the amine, an oxidative cyclization of the resulting triaminopyrimidinone occurs via quinoid pyrimidine (B1678525) intermediates to form a quinoid dihydropteridine. This intermediate is then reduced to the tetrahydropteridine C6-stereoisomer, with the chirality at the C6 position being retained throughout the process. researchgate.net The resulting (6S)-tetrahydrofolic acid can then undergo regioselective N5-formylation as described previously to yield the natural isomer of leucovorin (5-formyl-(6S)-tetrahydrofolic acid) without loss of enantiomeric purity. researchgate.net
Solid-Phase Synthetic Strategies for this compound Derivatives
Solid-phase synthesis offers a streamlined approach for the preparation of derivatives of this compound, allowing for efficient purification and the creation of compound libraries. A notable strategy involves the use of Fluorenylmethylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to create folate-spacer adducts. researchgate.net
In this approach, pteroic acid is coupled to a resin-bound glutamic acid, with the α-carboxyl group of the glutamic acid protected by a tert-butoxy (B1229062) group. researchgate.net This ensures that subsequent conjugation occurs specifically at the γ-carboxyl group of the folate molecule. researchgate.net This method has been successfully employed to synthesize dipeptide derivatives of pteroic acid and to attach various spacers, such as polyethylene (B3416737) glycol (PEG), to the folate scaffold. scilit.comresearchgate.net The use of N10-(trifluoroacetyl)pteroic acid is a key step in this solid-phase synthesis. researchgate.net
| Synthetic Approach | Key Protecting Group | Resin Type | Key Intermediate | Application | Reference |
| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Fmoc for amine protection, tert-butoxy for α-carboxyl protection | TentaGel® S RAM | N10-(trifluoroacetyl)pteroic acid | Synthesis of folate-spacer conjugates and dipeptide derivatives | researchgate.net |
Preparation of Glutamyl Conjugates and Related Derivatives
Glutamyl conjugates of this compound are of significant biological interest as they represent the intracellular forms of folates.
Synthesis of 5-Formyltetrahydrofolate Precursors
The synthesis of 5-formyltetrahydrofolate, a direct precursor to this compound through enzymatic cleavage, can be achieved through several routes. One method involves the chemical synthesis of pteroyloligo-γ-l-glutamates. This process begins with the preparation of N10-trifluoroacetylpteroic acid, which is then condensed with tri-, penta-, or hepta-γ-l-glutamic acid tert-butyl esters via a mixed anhydride method. researchgate.net Following purification, the protecting groups are removed to yield the desired pteroylpolyglutamates. researchgate.net
Furthermore, the enzyme folylpolyglutamate synthetase (FPGS) catalyzes the addition of glutamate (B1630785) residues to tetrahydrofolate and its derivatives, including 5-formyltetrahydrofolate. nih.gov This enzymatic approach is crucial for understanding the biological synthesis of polyglutamated folates. Interestingly, pteroic acid itself can act as an activator of FPGS, enhancing the glutamylation of other folate substrates. nih.gov A biotechnological approach for the synthesis of (6R,S)-5-formyl-5,6,7,8-tetrahydropteroic acid has also been described, which uses (6R,S)-5-formyl-5,6,7,8-tetrahydrofolic acid, calcium salt as a starting material. The side chain of this precursor is cleaved by the bacterium Pseudomonas sp. (ATCC 29861). schircks.ch
Synthesis of Radiolabeled this compound Conjugates for Research
The synthesis of radiolabeled conjugates using this compound or its derivatives is a critical process for developing agents for cancer radiotheranostics and imaging. amazonaws.commdpi.com The general strategy involves using the pteroate structure as a targeting moiety for the folate receptor (FR), which is often overexpressed on the surface of cancer cells. mdpi.comresearchgate.net
A common and versatile method for creating these conjugates is solid-phase synthesis. amazonaws.comethz.ch This approach allows for a modular build-up of complex molecules. In one established method, a resin-immobilized precursor is sequentially coupled with various chemical units. The synthesis often involves using stereoisomers such as 6S- or 6R-5-methyl-10-formyltetrahydropteroic acid. amazonaws.comnih.gov For instance, the synthesis of 6R-RedFol-1 is achieved by activating 6S-5-methyl-10-formyltetrahydropteroic acid with a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorophosphate (HBTU) in the presence of diisopropylethylamine (DIPEA). This activated acid is then added to a resin-bound precursor to form the conjugate. amazonaws.com
Following the coupling, the conjugate is cleaved from the solid support, and protecting groups (such as tert-butyl groups) are removed, typically using a trifluoroacetic acid (TFA) solution. A final step involves the removal of the formyl protecting group, which can be accomplished by stirring the compound in an aqueous sodium hydroxide (NaOH) solution. amazonaws.comethz.ch The resulting crude product is then purified using methods like high-performance liquid chromatography (HPLC). amazonaws.com
These synthetic strategies enable the incorporation of chelating agents, such as DOTA, which can then be used to coordinate with various radioisotopes for imaging or therapeutic purposes. amazonaws.comnih.gov Pteroic acid derivatives have been successfully labeled with radionuclides like Technetium-99m (⁹⁹ᵐTc) and Indium-111 (¹¹¹In) for research purposes. researchgate.net
| Radiolabeled Conjugate | Starting Pteroic Acid Derivative | Key Reagents | Radioisotope Chelator | Example Radioisotope |
|---|---|---|---|---|
| 6R-RedFol-1 | 6S-5-methyl-10-formyltetrahydropteroic acid | HBTU, DIPEA, TFA, NaOH | DOTA | ¹⁷⁷Lu |
| 6S-RedFol-1 | 6R-5-methyl-10-formyltetrahydropteroic acid | HBTU, DIPEA, TFA, NaOH | DOTA | ¹⁷⁷Lu |
| Pteroate-DTPA Conjugate | Pteroic acid | 2,2'-(ethylenedioxy)-bis(ethylamine), t-Bu-protected DTPA | DTPA | ¹¹¹In |
| Pteroate Conjugate | Pteroic acid | - | Tricarbonyl core | ⁹⁹ᵐTc |
Stability and Interconversion Dynamics in Synthetic Processes
The stability of this compound is a crucial factor in its synthesis and application. The 5-formyl derivative is noted to be quite stable under hydrolytic conditions. google.comgoogleapis.com This stability is particularly significant when compared to its other formylated isomers. google.comgoogleapis.com
The 2-formyl and 10-formyl derivatives of tetrahydropteroic acid are hydrolyzed with great ease, with the 2-formyl isomer being exceptionally unstable in this regard. google.comgoogleapis.com This difference in stability allows for selective chemical manipulation. For example, if formylation is carried out under more drastic conditions, it can lead to the formation of 5,10-diformyl or even 2,5,10-triformyl derivatives. These multi-formylated compounds can be converted back to the more stable this compound through hydrolysis under mild conditions. google.com
Commercially available this compound hydrochloride is reported to have a long shelf life, with a stability of at least four years, underscoring its robust nature. caymanchem.com This inherent stability is advantageous for its use in multi-step synthetic procedures, ensuring the integrity of the molecule throughout the process of creating complex conjugates. google.com
| Isomer | Relative Stability under Hydrolytic Conditions | Notes |
|---|---|---|
| This compound | High | Quite stable under hydrolytic conditions. google.comgoogleapis.com |
| 10-Formyltetrahydropteroic acid | Low | Hydrolyzed with great facility. google.comgoogleapis.com |
| 2-Formyltetrahydropteroic acid | Very Low | Hydrolyzed with exceptional ease. google.comgoogleapis.com |
Biochemical Roles and Metabolic Interconnections of 5 Formyltetrahydropteroic Acid
Substrate Specificity in Enzymatic Reactions
Interaction with Methenyltetrahydrofolate Synthetase
5-Formyltetrahydropteroic acid, along with its glutamate (B1630785) ester derivatives, serves as a substrate for methenyltetrahydrofolate synthetase (MTHFS) lookchem.comguidechem.com. This enzyme, also known as 5,10-methenyltetrahydrofolate synthetase, is a crucial component of one-carbon metabolism wikipedia.org. The interaction involves the binding of this compound to the enzyme's active site, initiating a catalytic process that has significant implications for folate metabolism lookchem.comguidechem.com. MTHFS is responsible for the ATP-dependent conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate. nih.gov While 5-formyltetrahydrofolate is the primary substrate, the enzyme can also act on this compound uniprot.org.
Catalytic Activity of 5-Formyltetrahydrofolate Cyclo-ligase with this compound
5-Formyltetrahydrofolate cyclo-ligase, another name for MTHFS, catalyzes the irreversible conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate wikipedia.orguniprot.org. This reaction is vital for regulating the flow of one-carbon units within the folate-dependent metabolic network, which is essential for the biosynthesis of purines, thymidine, and amino acids uniprot.org. The enzyme exhibits broad substrate specificity, utilizing not only 5-formyltetrahydrofolate but also this compound and 5-formyltetrahydropteroylhistidine. uniprot.org
The catalytic efficiency of the enzyme varies with the substrate. For instance, the turnover number (kcat) for the cyclo-ligase activity with this compound is 2 sec⁻¹, while it is 3 sec⁻¹ with 5-formyltetrahydropteroylhistidine and 5 sec⁻¹ with 5-formyltetrahydrofolate and its polyglutamated form uniprot.org. This indicates that while this compound is a recognized substrate, the enzyme has a higher preference for the glutamated forms of the folate.
| Substrate | Turnover Number (kcat) (sec⁻¹) | Reference |
|---|---|---|
| This compound | 2 | uniprot.org |
| 5-Formyltetrahydropteroylhistidine | 3 | uniprot.org |
| 5-Formyltetrahydrofolate (and its polyglutamated form) | 5 | uniprot.org |
Participation in One-Carbon Metabolic Networks
The conversion of this compound to 5,10-methenyltetrahydrofolate by MTHFS is a key entry point into the one-carbon metabolic network wikipedia.orguniprot.org. This network is a series of interconnected biochemical pathways that mediate the transfer of one-carbon units, which are fundamental for various cellular processes. While 5-formyltetrahydrofolate itself is not directly used as a one-carbon donor, its conversion to 5,10-methenyltetrahydrofolate allows the one-carbon unit to be utilized in the synthesis of essential biomolecules nih.gov. 5,10-methenyltetrahydrofolate is a central intermediate that can be interconverted to other folate coenzymes, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which then donate their one-carbon units for the synthesis of purines, thymidylate, and certain amino acids like methionine wikipedia.orgyoutube.com.
Interconversion Pathways and Derivatives
Conversion to 5,10-Methenyltetrahydrofolate
The primary interconversion pathway for this compound within the one-carbon metabolic network is its ATP-dependent conversion to 5,10-methenyltetrahydrofolate, a reaction catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS) wikipedia.orgnih.gov. The reaction is as follows:
ATP + 5-formyltetrahydrofolate ⇌ ADP + phosphate (B84403) + 5,10-methenyltetrahydrofolate wikipedia.org
This conversion is essentially irreversible and serves to activate the formyl group for subsequent one-carbon transfer reactions nih.govuniprot.org. 5,10-methenyltetrahydrofolate is a pivotal intermediate in folate metabolism wikipedia.org.
Comparative Metabolic Studies with Related Folates in Research Models
Studies in rat models have investigated the comparative bioavailability and metabolism of different folate forms. Research has shown that folic acid, 5-methyltetrahydrofolate, and 5-formyltetrahydrofolate exhibit equivalent intestinal absorption, metabolism, and in vivo kinetics nih.gov. After oral administration, these compounds were almost completely absorbed, and there were no significant differences in their excretion patterns or the distribution of labeled folates in tissues nih.gov. This suggests that under the study conditions, the bioavailability of these different folate forms is comparable in rats nih.gov.
Further research in humans has explored the conversion of 5-formyltetrahydrofolic acid to 5-methyltetrahydrofolic acid, particularly in individuals with a common mutation in the methylenetetrahydrofolate reductase (MTHFR) gene. The study found that the conversion was not impaired in folate-adequate individuals homozygous for the C677T mutation in the MTHFR gene nih.gov.
Microbial Growth Factor Activity Studies
Research into the biochemical roles of this compound has revealed its significant activity as a microbial growth factor. Various studies have demonstrated its ability to support or stimulate the growth of certain microorganisms, in some cases proving more effective than folic acid.
Early investigations highlighted that this compound and its glutamyl derivatives function as potent vitamin-like compounds for several bacterial species. google.com Microbiological assays, including growth tests and inhibition reversal tests, have been instrumental in characterizing this activity. google.com
One of the most notable findings is the ability of this compound to stimulate the growth of Leuconostoc citrovorum 8081 (now known as Leuconostoc mesenteroides subsp. cremoris). google.com In synthetic culture media where folic acid is essentially ineffective at promoting growth, the addition of small quantities of this compound leads to a maximal growth rate. google.com This specific requirement makes L. citrovorum a key organism for the microbiological assay of this compound. google.com
Furthermore, in inhibition reversal tests, this compound has demonstrated superior activity compared to folic acid for other lactic acid bacteria. google.com For instance, when using methylfolic acid as a growth inhibitor, this compound is significantly more effective at reversing this inhibition in Lactobacillus casei (now known as Lacticaseibacillus casei). google.com Similarly, in tests involving Streptococcus faecalis (now known as Enterococcus faecalis) and a growth inhibitor, this compound is many times more effective than folic acid. google.com
The growth-promoting activity of this compound is quantifiable, as demonstrated in various microbiological assays. The concentration required to elicit a half-maximal growth response is a key parameter in these studies.
| Microorganism | Assay Type | Finding | Reference |
|---|---|---|---|
| Leuconostoc citrovorum 8081 | Microbiological Growth Assay | A concentration of 0.03-0.04 millimicrogram per mL of the test medium resulted in a half-maximal growth response. Folic acid was noted to be substantially ineffective for this organism. | google.com |
| Lactobacillus casei | Inhibition Reversal Test (with methylfolic acid as inhibitor) | Demonstrated significantly more effective growth promotion in reversing inhibition compared to folic acid. | google.com |
| Streptococcus faecalis | Inhibition Reversal Test (with methylfolic acid as inhibitor) | Exhibited many times the effectiveness of folic acid in promoting growth and reversing inhibition. | google.com |
Molecular Interactions and Enzymology of 5 Formyltetrahydropteroic Acid and Its Derivatives
Enzyme-Substrate Binding Kinetics and Thermodynamics
The interaction between 5-formyltetrahydropteroic acid and its utilizing enzymes is characterized by specific binding kinetics and thermodynamic parameters. These factors provide insight into the efficiency and mechanism of the enzymatic reactions.
Determination of Michaelis-Menten Parameters (KM, kcat)
The Michaelis-Menten parameters, KM and kcat, are fundamental to understanding the kinetics of enzymes that utilize this compound. For instance, the enzyme 5-formyltetrahydrofolate cyclo-ligase (MTHFS) from Oryctolagus cuniculus (rabbit) can utilize this compound (5-CHO-H4Pte) as a substrate. uniprot.org
Experimental data for this enzyme reveals a KM value of 21 µM for 5-CHO-H4Pte. uniprot.org The catalytic constant, or kcat, for the cyclo-ligase activity with this substrate is 2 sec-1. uniprot.org This indicates the turnover rate of the enzyme, representing the number of substrate molecules converted to product per enzyme molecule per second.
For comparison, the same enzyme exhibits different kinetics with other related substrates. With 5-formyltetrahydropteroylglutamate (5-CHO-H4PteGlu), the KM is 8 µM and the kcat is 5 sec-1. uniprot.org When the substrate is 5-formyltetrahydropteroylhistidine (5-CHO-H4PteHis), the KM is 11 µM and the kcat is 3 sec-1. uniprot.org These variations highlight the influence of the amino acid moiety on substrate binding and catalytic efficiency.
Table 1: Michaelis-Menten Parameters for Oryctolagus cuniculus 5-Formyltetrahydrofolate Cyclo-ligase
| Substrate | KM (µM) | kcat (sec-1) |
|---|---|---|
| This compound (5-CHO-H4Pte) | 21 | 2 |
| 5-Formyltetrahydropteroylglutamate (5-CHO-H4PteGlu) | 8 | 5 |
| 5-Formyltetrahydropteroylhistidine (5-CHO-H4PteHis) | 11 | 3 |
| 5-Formyltetrahydropteroylglutamate5 (5-CHO-H4PteGlu5) | 0.2 | 5 |
Ligand Binding Site Characterization
The binding of this compound and its derivatives to an enzyme's active site involves specific molecular interactions. In the case of 5-formyltetrahydrofolate cyclo-ligase, the binding site for the substrate has been identified to involve amino acid residues at positions 56, 61, and a region from 148-152. uniprot.org These interactions are crucial for the proper orientation of the substrate for catalysis.
Furthermore, studies on methylenetetrahydrofolate reductase (MTHFR) from Thermus thermophilus complexed with the substrate analog N5-formyltetrahydrofolate (CHO-H4folate) have provided detailed insights into ligand binding. nih.gov The binding of this analog induces a subtle rearrangement of the active site, creating a distinct binding environment. nih.gov This includes the formation of a new binding pocket for the p-aminobenzoic acid moiety of the folate ligand, which directly influences the conformation and accommodation of the ligand within the active site. nih.gov
Cofactor Requirements for this compound-Utilizing Enzymes
The catalytic activity of enzymes that metabolize this compound often depends on the presence of cofactors. For 5-formyltetrahydrofolate cyclo-ligase, Mg2+ is a required cofactor. uniprot.org The binding sites for Mg2+ have been identified at positions 154 and 189 of the enzyme. uniprot.org This divalent cation is essential for the proper functioning of the enzyme, likely playing a role in stabilizing the substrate or the transition state during the reaction. Additionally, ATP is a co-substrate, and its binding sites are located at positions 10-14 and 145-153. uniprot.org
Structural Biology of Enzyme-5-Formyltetrahydropteroic Acid Complexes
Understanding the three-dimensional structure of enzyme-substrate complexes is paramount for elucidating the molecular basis of catalysis. Techniques like X-ray crystallography and cryo-electron microscopy are instrumental in providing high-resolution structural data. escholarship.orgacs.org
Conformational Dynamics and Active Site Analysis
The binding of a ligand to an enzyme's active site is often a dynamic process that can induce conformational changes in the protein. nih.gov The study of the Thermus thermophilus MTHFR in complex with N5-formyltetrahydrofolate revealed significant conformational remodeling of the active site. nih.gov
Analysis of this crystal structure showed that the folate analog is accommodated in a conformation that is not ideal for the hydride transfer step of the reaction. nih.gov Instead, it is suggested that this conformation might represent a different step in the reaction mechanism, possibly after the committed step, such as the ring-opening of the product, N5,N10-methylenetetrahydrofolate. nih.gov This highlights the importance of studying the conformational dynamics of enzyme-ligand complexes to understand the entire catalytic cycle. The binding of the formyl group and the p-aminobenzoic acid moiety of the ligand directly impacts how the folate molecule is bent and positioned within the active site. nih.gov
Advanced Analytical Methodologies for 5 Formyltetrahydropteroic Acid Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of folate derivatives, allowing for the separation of structurally similar compounds. Techniques such as HPLC and LC-MS are particularly powerful for resolving and quantifying these molecules. slu.se The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is critical for achieving successful separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of folates, including 5-formyltetrahydropteroic acid. slu.sechemicea.com The development of a robust HPLC method requires careful optimization of several parameters to ensure the stability and separation of the target analytes. researchgate.net
Key considerations in HPLC method development for folates include:
Column Selection : Reversed-phase (RP) columns, particularly C18 and C12 alkyl-bonded silica (B1680970) phases, have proven effective for separating various folate forms. researchgate.net Alternative polar-endcapped phases like Aquasil C18 can offer enhanced selectivity. researchgate.net
Mobile Phase Composition : The pH of the mobile phase is a critical factor. Moderately acidic buffers (pH > 3) can help minimize the degradation of acid-labile folates like 5-formyltetrahydrofolate, the parent compound of this compound. researchgate.net Gradient elution, typically using acetonitrile (B52724) and an aqueous buffer, is common to resolve a wide range of folate derivatives with different polarities. researchgate.net
Analyte Stability : Folates are susceptible to oxidation. The inclusion of antioxidants, such as ascorbic acid and 2-mercaptoethanol (B42355), in the extraction and mobile phases is crucial to prevent degradation during sample preparation and analysis. researchgate.netacs.org
Table 1: Comparison of HPLC Stationary Phases for Folate Separation
| Stationary Phase Type | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|
| Alkyl-Bonded (C12, C18) | Good selectivity and peak shape for many folate monoglutamates. | May require specific endcapping for optimal performance. | researchgate.net |
| Polar-Endcapped (e.g., Aquasil C18) | Best selectivity observed in some studies. | --- | researchgate.net |
| Phenyl-Bonded | --- | Lacks selectivity for separating certain folate pairs (e.g., 10-formyl-folic acid and 5-formyl-tetrahydrofolate). | researchgate.net |
| Polar-Bonded (Cyano) | Retention characteristics similar to alkyl-bonded phases. | Inferior peak shape compared to alkyl-bonded phases. | researchgate.net |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) provides a powerful and highly sensitive tool for the detection and quantification of folates. slu.senih.gov This technique combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, offering excellent specificity and low detection limits. nih.gov
In LC-MS analysis of folates, electrospray ionization (ESI) is a commonly used interface, and detection is often performed in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. nih.gov The main challenge in quantifying folates like this compound is their inherent instability due to the potential cleavage of the C9–N10 covalent bond. nih.gov Therefore, sample preparation methods must be optimized to ensure stability, often involving the addition of antioxidants and the use of alkaline conditions. researchgate.netnih.gov LC-MS methods have been successfully developed for the simultaneous quantification of multiple folates in biological matrices like human plasma. nih.govnih.gov
Both ion-exchange and reversed-phase chromatography are valuable techniques in folate analysis. slu.se Ion-exchange chromatography, particularly using strong anion-exchange (SAX) cartridges, is frequently employed for sample purification and cleanup prior to HPLC analysis. acs.orggoogle.com This step helps to isolate folates from interfering matrix components.
Reversed-phase HPLC, often in an ion-pair mode, is the predominant method for analytical separation. science.gov Ion-pair reversed-phase chromatography involves adding a counter-ion to the mobile phase to form a neutral ion-pair with charged analytes, thereby enhancing their retention on a nonpolar stationary phase. science.gov This approach is particularly useful for separating zwitterionic and charged molecules like pteroic acid and its derivatives. science.govgoogle.com The combination of different chromatographic modes, such as size-exclusion and ion-pairing reversed-phase in a two-dimensional setup, can provide comprehensive profiling of complex samples. science.gov
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged molecules like folates. springernature.com A significant application of CE in this field is for chiral separations, which are necessary for resolving enantiomers and diastereomers of folate derivatives. nottingham.ac.uk this compound possesses a chiral center at the C6 position of the pteridine (B1203161) ring. synzeal.com
Chiral selectors, such as cyclodextrins, crown ethers, or certain antibiotics, are added to the background electrolyte in the capillary. springernature.comscilit.com These selectors form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation. springernature.com CE has been successfully used for the enantiomeric separation of various pharmaceuticals and for the analysis of folic acid in different formulations. springernature.comrsc.org While specific applications for this compound are not extensively detailed, the methods developed for related chiral folates like methotrexate (B535133) and folinic acid demonstrate the technique's applicability. scilit.com
Ion Exclusion and Reversed-Phase Chromatography Applications
Spectroscopic Detection and Characterization Methods
Spectroscopic methods are fundamental for both the quantification and structural characterization of compounds. For this compound, UV-Visible spectrophotometry is a primary technique used in conjunction with chromatographic separations.
Ultraviolet-Visible (UV-Vis) spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. hawaii.edu This technique is commonly used as a detection method in HPLC. acs.org
Folate derivatives exhibit characteristic UV spectra that can be used for their identification and quantification. According to a certificate of analysis, the purity of this compound can be determined by HPLC with UV detection at 360 nm. lgcstandards.com For related compounds like folic acid, a wavelength of 285 nm has been shown to be selective in the presence of its degradation products, such as pteroic acid and para-aminobenzoic acid. nih.gov The specific absorbance maxima can be influenced by the solvent and pH. researchgate.net The Beer-Lambert law provides the basis for quantification, stating that absorbance is directly proportional to the concentration of the analyte in a solution. hawaii.edu
Table 2: UV Absorbance Data for Folic Acid and Related Compounds
| Compound | Wavelength (nm) | Method/Context | Reference(s) |
|---|---|---|---|
| This compound | 360 | HPLC Purity Analysis | lgcstandards.com |
| Folic Acid | 285 | Selective quantification in the presence of degradation products. | nih.gov |
| Pteroic Acid | 262 | First derivative of ratio spectra spectrophotometry. | bsu.edu.eg |
| p-Aminobenzoic Acid | 313 | Double-divisor spectrophotometric method. | bsu.edu.eg |
| Cyanocobalamin (Vitamin B12) | 278, 361, 550 | Identification and characterization via scanning wavelength mode. | researchgate.net |
Electrochemical Detection Techniques
Electrochemical detection, often coupled with high-performance liquid chromatography (HPLC), presents a highly sensitive method for the analysis of folate compounds. While specific studies on this compound are not extensively detailed in the provided results, the methodology has been successfully applied to structurally similar folates like 5-methyltetrahydrofolic acid. nih.gov This technique leverages the electrochemical properties of the molecule, allowing for its quantification at very low concentrations.
The principle involves applying a specific potential to an electrode in a flow-through detector. When the electroactive analyte, in this case, this compound, passes over the electrode surface, it undergoes an oxidation or reduction reaction, generating a measurable electrical current. This current is directly proportional to the concentration of the analyte in the sample.
For related folates, this method has demonstrated a linear range of over 1000-fold and a detection limit as low as 2x10⁻⁹ M, which is sufficient for measuring endogenous levels in biological fluids like plasma and spinal fluid. nih.gov The sample preparation is often straightforward, and the technique offers high selectivity and sensitivity, making it a valuable tool for research where trace-level detection of this compound is required. nih.gov
Stability Profiling and Optimization for Analytical Purity
The accurate analysis of this compound is complicated by its susceptibility to degradation and interconversion. slu.seresearchgate.net Understanding its stability under various conditions is critical for developing reliable analytical methods.
Impact of pH, Temperature, and Antioxidants on Stability
The stability of this compound and its glutamated form, 5-formyltetrahydrofolate, is highly dependent on pH, temperature, and the presence of antioxidants. slu.seresearchgate.net
pH: The pH of the sample and analytical buffers is a crucial factor. slu.seresearchgate.net Acidic conditions, particularly at a pH below 4, promote the conversion of the 5-formyl derivative into the more stable 5,10-methenyltetrahydrofolate. slu.seresearchgate.net The stability is significantly higher at pH levels above 4.8. researchgate.net One study noted that at pH 3.3, the conversion to 5,10-methenyltetrahydrofolate reached 72% upon reaching equilibrium at ambient temperature. researchgate.net
Temperature: Elevated temperatures accelerate degradation and interconversion. researchgate.netnih.gov Heat treatment at 100°C, a common step in sample preparation, can lead to substantial losses, especially at low pH. researchgate.netnih.gov For instance, after heating at 100°C for 60 minutes at a pH of 2.3, only 6% of the initial 5-formyltetrahydrofolate was retained, even with antioxidants present. researchgate.net Incubation at 37°C is considerably less harsh than heat treatment at 100°C. nih.gov
Antioxidants: Antioxidants are vital for protecting the compound from oxidative degradation. slu.seresearchgate.net Studies have shown that the combination of ascorbic acid and other antioxidants like 2-mercaptoethanol or 2,3-dimercapto-1-propanol provides effective protection. slu.seresearchgate.net The absence of antioxidants leads to much lower retention of the compound, a loss that is further exacerbated by heating. researchgate.net
Table 1: Stability of 5-Formyltetrahydrofolate under Different Conditions
| Condition | Observation | Reference |
|---|---|---|
| Low pH (< 2.3) with Heat (100°C) | Significant conversion to 5,10-methenyltetrahydrofolate; only 6% of the original compound retained. | researchgate.net |
| Acidic pH (3.3) at Room Temp | Interconversion to 5,10-methenyltetrahydrofolate increases to 72% at equilibrium. | researchgate.net |
| Neutral pH with Antioxidants | Considered optimal for stability during sample pre-treatment. | slu.seresearchgate.net |
| Absence of Antioxidants | Pronounced losses of the compound, especially when heated. | researchgate.net |
Mitigation of Interconversion and Oxidative Degradation during Analysis
To ensure analytical accuracy, specific measures must be taken to prevent the degradation of this compound during sample handling and analysis.
pH Control: Maintaining a pH close to neutral during sample extraction and purification is of great importance to minimize interconversion. slu.seresearchgate.net
Use of Antioxidants: The use of a dual antioxidant system, such as ascorbic acid combined with 2-mercaptoethanol, is highly recommended to prevent oxidative losses during sample preparation. slu.seresearchgate.net
Chromatographic Conditions: During HPLC analysis, using moderately acidic mobile phases with a pH above 3 can help minimize on-column conversion. slu.seresearchgate.net Furthermore, employing analytical methods with shorter retention times, preferably under 15 minutes, reduces the exposure of the analyte to conditions that might promote degradation. slu.seresearchgate.net
Impurity Profiling and Pharmacopoeial Standardization
This compound is recognized not only as a folate derivative but also as a specified impurity in related folate drug products. lookchem.comsynzeal.comgoogle.com
Detection and Quantification as Impurity in Related Folates
This compound (FTHPA) is listed as a potential impurity in Folic Acid and a specified related substance of Levofolinate. lookchem.comgoogle.comnih.gov Pharmacopoeial methods and internal validation procedures for folate products often include the detection and quantification of FTHPA to ensure the purity and quality of the final drug substance. synzeal.comscribd.com For example, it is designated as "Levofolinate EP Impurity E" in the European Pharmacopoeia context. synzeal.com Analytical reference standards for this compound are available for its use in these quality control applications. pharmaffiliates.comsigmaaldrich.comaxios-research.comusp.orgpharmaffiliates.com
Method Validation and Quality Control in Research Samples
Analytical methods used to quantify this compound, whether as a primary analyte or as an impurity, must be properly validated to ensure reliable results. synzeal.comnih.gov Method validation is a regulatory requirement and a cornerstone of good scientific practice. synzeal.comscribd.comethz.ch Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as degradation products or related impurities. nih.gov
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (system precision) and intermediate precision (ruggedness). nih.gov
Stability of Solutions: Evaluating the stability of the analyte in the prepared sample solutions under the conditions and duration of the analysis. nih.gov
These validated methods are essential for quality control (QC) during the commercial production of related folates and for ensuring the accuracy of data in research settings. synzeal.com
Research Applications and Methodological Development Utilizing 5 Formyltetrahydropteroic Acid
Development of Folate Conjugates for Molecular Probes and Imaging Research
The folate receptor is a significant target in cancer research due to its overexpression in numerous tumor types, which has led to the development of folate-based radiotheranostics. nih.gov However, the chemical synthesis of these agents can be challenging. nih.gov Methodological advancements using solid-phase synthesis have facilitated the creation of modular folate conjugates for research in molecular imaging. nih.govgoogleapis.com
The synthesis of folate-based radiopharmaceuticals often involves a modular, solid-phase approach. googleapis.com In this strategy, a precursor molecule is anchored to a resin, and various components—such as a chelator for the radionuclide, a linker, and the folate targeting moiety—are added sequentially. nih.govgoogle.com For instance, the DOTA chelator, used for coordinating radionuclides like lutetium-177 (B1209992), can be conjugated to the precursor, followed by the folate entity. nih.govgoogle.com
A particularly effective strategy introduces the folate derivative as the final step in the synthesis. This approach is advantageous when working with less stable reduced folates like 5-methyltetrahydrofolic acid (5-MTHF), which can be synthesized from precursors such as 6R- or 6S-5-methyl-10-formyltetrahydropteroic acid. nih.govgoogleapis.com The synthesis involves activating the pteroic acid derivative and coupling it to the resin-bound precursor. google.com After assembly, the conjugate is cleaved from the resin, and protecting groups are removed. googleapis.comgoogle.com The final products are then purified, typically using High-Performance Liquid Chromatography (HPLC), to achieve high chemical purity (>95-98%). nih.govgoogle.com
These resulting radioconjugates are characterized for their stability. Studies have shown that lutetium-177 labeled folate conjugates are stable for at least 24 hours, which is crucial for their potential use in imaging and therapy. nih.gov
Table 1: Synthesis Details of Folate Radioconjugates
| Feature | Description | Source(s) |
| Synthesis Strategy | Modular solid-phase synthesis using an orthogonal fluorenylmethyloxycarbonyl (Fmoc)-protection strategy. | nih.govgoogleapis.com |
| Precursor Molecule | 6S-5-methyl-10-formyltetrahydropteroic acid or 6R-5-methyl-10-formyltetrahydropteroic acid. | googleapis.comgoogle.com |
| Chelator | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). | google.com |
| Radionuclide | Lutetium-177 ([¹⁷⁷Lu]Lu). | nih.gov |
| Purification | High-Performance Liquid Chromatography (HPLC). | google.com |
| Final Purity | >98%. | nih.gov |
| Stability | Stable for at least 24 hours post-radiolabeling. | nih.gov |
Biodistribution studies in tumor-bearing mice are essential for evaluating the efficacy of newly synthesized folate radioconjugates. nih.gov These studies typically involve administering the radiolabeled compound into a tail vein and sacrificing the animals at various time points (e.g., 1, 4, and 24 hours post-injection) to measure the radioactivity in different organs and the tumor. nih.gov
For folate radioconjugates, these studies have revealed important details about their pharmacokinetic profiles. For example, conjugates modified with an albumin-binding entity exhibit prolonged blood circulation. nih.gov In studies using KB tumor-bearing mice, high tumor uptake of 30–45% of the injected activity per gram of tissue (% IA/g) was observed 24 hours after injection for certain modified conjugates. nih.gov These studies are critical for optimizing the balance between tumor targeting and clearance from non-target organs like the kidneys. nih.gov
Chemical modifications to the basic folate conjugate structure have a profound impact on its in vivo properties. A key modification is the inclusion of an albumin-binding entity, such as a 4-(p-iodophenyl)butanoate group. nih.gov This modification leverages the long circulatory half-life of albumin, the most abundant plasma protein. nih.gov
In Vivo Pharmacokinetic and Biodistribution Studies in Animal Models (e.g., mice)
In Vitro Assay Development for Folate Metabolism Studies
5-Formyltetrahydropteroic acid and its derivatives, such as 5-formyltetrahydrofolate (5-formyl-THF), are valuable in the development of in vitro assays for studying folate metabolism. 5-formyl-THF is not directly used as a cofactor in metabolic reactions but is considered a stable storage form of folate within mammalian cells. nih.gov
Its role in metabolism is primarily dictated by the enzyme 5,10-methenyl-THF synthetase (MTHFS), which is the only known mammalian enzyme that utilizes 5-formyl-THF. nih.gov MTHFS converts it into 5,10-methenyl-THF in an irreversible, ATP-dependent reaction, thereby reintroducing it into the active folate pool. nih.gov This specific enzymatic conversion makes 5-formyl-THF a useful substrate for assays designed to measure MTHFS activity or to investigate the dynamics of the folate cycle.
Furthermore, analytical methods have been developed to precisely quantify different forms of folate, including 5-formyl-THF, from biological samples like serum. nih.gov A common method involves extraction with orthophosphoric acid, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). nih.gov The use of a reducing agent during sample preparation is crucial to prevent the oxidative degradation of labile folates, ensuring accurate quantification. nih.gov These types of in vitro assays are essential for understanding how folate metabolism is affected by various physiological states or genetic factors. nih.govmdpi.com
Applications in Microbiological Assays
Long before the advent of modern analytical techniques, microbiological assays were the primary method for quantifying biologically active folates. This compound and its derivatives have been central to these assays. googleapis.comnih.govgoogle.com These assays leverage auxotrophic microorganisms—bacteria that cannot synthesize a particular nutrient, in this case, folate—and whose growth is directly proportional to the amount of that nutrient in the culture medium. nih.gov
One of the classic organisms used for this purpose is Lactobacillus citrovorum (formerly Leuconostoc citrovorum). googleapis.comgoogle.com This bacterium shows a maximal growth response to this compound compounds, while being substantially unresponsive to folic acid. googleapis.comgoogle.com This specificity makes the organism an excellent tool for assaying this particular folate derivative. google.com Similarly, inhibition reversal tests using organisms like Lactobacillus casei and Streptococcus faecalis have demonstrated the high biological activity of this compound compared to folic acid. google.com
Modern adaptations of these classical methods have been developed for higher throughput. For instance, a microbiological assay for folates has been adapted for use in 96-well plates with an automatic reader. nih.gov This modified assay, using Lacticaseibacillus casei (formerly Lactobacillus casei), is highly sensitive, with a detection limit of 10 fmol for (6S)-5-formyltetrahydrofolic acid, and is not affected by the presence of the unnatural 6R diastereomer. nih.gov
Table 2: Microbiological Assays Utilizing this compound Derivatives
| Microorganism | Assay Type | Purpose | Finding | Source(s) |
| Lactobacillus citrovorum | Growth Assay | Quantification of active compound. | Stimulates maximal growth, whereas folic acid is ineffective. | googleapis.comgoogle.com |
| Lactobacillus casei | Inhibition Reversal | Determination of biological activity. | More effective than folic acid in reversing inhibition by methylfolic acid. | google.com |
| Streptococcus faecalis | Inhibition Reversal | Determination of biological activity. | Many times more effective than folic acid in reversing inhibition. | google.com |
| Lacticaseibacillus casei | 96-Well Plate Growth Assay | High-throughput quantification of biologically active folates. | High sensitivity (10 fmol) for (6S)-5-formyltetrahydrofolic acid. | nih.gov |
Perspectives and Future Directions in 5 Formyltetrahydropteroic Acid Research
Unexplored Synthetic Routes and Enhanced Stereochemical Control
The synthesis of 5-formyltetrahydropteroic acid and its derivatives has traditionally involved the formylation and hydrogenation of pteroic acid compounds. google.comgoogleapis.com These processes can be performed simultaneously or in a stepwise manner. google.comgoogleapis.com For instance, a pteroic acid compound can be hydrogenated and then formylated, or vice versa. google.comgoogleapis.com However, these methods can lead to the formation of various formylated species, including 2-formyl and 10-formyl derivatives, which may require subsequent hydrolysis under mild conditions to yield the desired 5-formyl product. google.com
Future research is poised to explore more direct and stereoselective synthetic strategies. The development of novel catalysts and reagents could enable the direct formylation at the N5 position, minimizing the formation of unwanted isomers. Furthermore, solid-phase synthesis strategies, which have proven effective for preparing folate conjugates, could be adapted for the synthesis of this compound and its analogs. acs.org This approach offers the potential for a modular and efficient assembly of the molecule, facilitating the introduction of specific stereochemistry at the C6 position. The synthesis of specific stereoisomers, such as (6S)-5-formyltetrahydropteroic acid, is of particular interest for elucidating their distinct biological roles. pharmaffiliates.com
| Synthetic Approach | Description | Potential Advantages |
| Traditional Method | Stepwise or simultaneous formylation and hydrogenation of pteroic acid. google.comgoogleapis.com | Established methodology. google.comgoogleapis.com |
| Direct N5-Formylation | Use of selective catalysts and reagents to directly introduce a formyl group at the N5 position. | Increased efficiency and reduced byproducts. |
| Solid-Phase Synthesis | Modular assembly of the molecule on a solid support. acs.org | High purity, ease of purification, and potential for automation. acs.org |
| Enzymatic Synthesis | Utilization of enzymes to catalyze specific steps in the synthesis. | High stereoselectivity and mild reaction conditions. |
Deeper Elucidation of Enzymatic Mechanisms and Regulatory Networks
This compound is a derivative of folinic acid and is involved in one-carbon metabolism. caymanchem.comnih.gov It can be utilized by enzymes such as 5-formyltetrahydrofolate cyclo-ligase, which catalyzes its irreversible conversion to 5,10-methenyltetrahydrofolate. uniprot.org This enzyme can also act on other substrates like 5-formyltetrahydropteroylglutamate and 5-formyltetrahydropteroylhistidine. uniprot.org Understanding the precise role of this compound in regulating the flow of one-carbon units is a key area for future investigation.
Further research is needed to fully characterize the kinetics and substrate specificity of enzymes that interact with this compound. Structural biology studies, such as X-ray crystallography of enzyme-ligand complexes, can provide detailed insights into the binding modes and conformational changes that occur during catalysis. For example, studies on methylenetetrahydrofolate reductase (MTHFR) have shown that the binding of a similar compound, 5-formyltetrahydrofolate (CHO-H4folate), induces a unique conformation in the active site that is not conducive to hydride transfer. nih.gov Investigating whether this compound elicits similar conformational changes in other folate-dependent enzymes could reveal novel regulatory mechanisms.
Advancements in High-Throughput Analytical Techniques
The analysis of this compound and its related compounds is currently performed using techniques such as high-performance liquid chromatography (HPLC). lgcstandards.com While effective, these methods can be time-consuming and may not be suitable for the rapid screening of large numbers of samples.
The development of high-throughput analytical methods is crucial for advancing research in this area. Mass spectrometry-based approaches, such as liquid chromatography-mass spectrometry (LC-MS), offer high sensitivity and selectivity for the detection and quantification of this compound in complex biological matrices. The development of specific antibodies could also enable the creation of enzyme-linked immunosorbent assays (ELISAs) for rapid and high-throughput screening. Furthermore, the application of capillary electrophoresis could provide a fast and efficient method for separating and analyzing different folate derivatives.
| Analytical Technique | Principle | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. lgcstandards.com | Established and reliable. lgcstandards.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC followed by detection and identification by MS. | High sensitivity, selectivity, and structural information. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detection based on antibody-antigen interactions. | High throughput and suitability for large sample numbers. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High resolution, speed, and low sample consumption. |
Novel Applications in Biochemical and Pharmacological Research Tool Development
This compound and its derivatives hold potential as valuable tools for biochemical and pharmacological research. As a stable derivative of the tetrahydrofolate family, it can be used as a standard or internal standard in analytical methods for quantifying folates. Its ability to interact with folate-dependent enzymes also makes it a useful probe for studying enzyme mechanisms and for screening potential inhibitors. nih.gov
Future applications could involve the development of labeled versions of this compound, such as isotopically labeled or fluorescently tagged analogs. These labeled compounds would be invaluable for tracing the metabolic fate of folates in cells and for studying the dynamics of folate-dependent pathways in real-time. Furthermore, the synthesis of this compound conjugates, where the molecule is linked to other functional moieties, could lead to the development of novel targeted therapies or diagnostic agents. For instance, folate conjugates have been explored for the targeted delivery of radiotheranostics to cancer cells that overexpress the folate receptor. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
